Ethyl 4-methylcyclohexanecarboxylate

Übersicht

Beschreibung

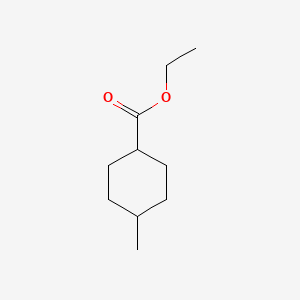

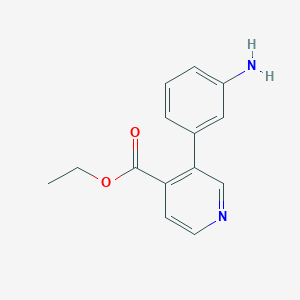

Ethyl 4-methylcyclohexanecarboxylate is an organic compound with the chemical formula C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> . It belongs to the class of esters and is characterized by a cyclohexane ring substituted with a methyl group and an ethyl carboxylate moiety. This compound is commonly used in synthetic chemistry and fragrance applications.

Synthesis Analysis

The synthesis of Ethyl 4-methylcyclohexanecarboxylate involves the esterification of 4-methylcyclohexanecarboxylic acid with ethanol . The reaction typically proceeds under acidic conditions, catalyzed by a strong acid such as sulfuric acid . The esterification process results in the formation of the desired product, which can be purified through distillation or other separation techniques.

Molecular Structure Analysis

The molecular structure of Ethyl 4-methylcyclohexanecarboxylate consists of a cyclohexane ring with a methyl group (CH<sub>3</sub> ) attached to one of the carbon atoms. The carboxylate group (COOCH<sub>2</sub>CH<sub>3</sub> ) is connected to another carbon atom in the ring. The overall structure is shown below:

CH3

|

CH2-C-C-C-C-CH2-CH3

| | |

O C O

| | |

CH3 H H

Chemical Reactions Analysis

Ethyl 4-methylcyclohexanecarboxylate can participate in various chemical reactions, including:

- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and ethanol.

- Esterification : The reverse reaction of synthesis, where the ester is formed from the carboxylic acid and alcohol.

- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) .

- Substitution Reactions : The methyl group can undergo substitution reactions with nucleophiles.

Physical And Chemical Properties Analysis

- Melting Point : Approximately -20°C .

- Boiling Point : Around 220°C .

- Solubility : Soluble in organic solvents like ethanol , acetone , and ether .

- Odor : Sweet, fruity, and floral.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound to Ethyl 4-methylcyclohexanecarboxylate, has been utilized in various chemical reactions including Diels-Alder reactions, synthesis of aromatic esters, and the preparation of biologically significant molecules like tabtoxin and sirenin. An improved synthesis method using microwave activation has been developed for this compound, highlighting its importance in chemical synthesis (Tesson & Deshayes, 2000).

Attractants and Pheromones

- Ethyl cis-5-Iodo-trans-2-methylcyclohexanecarboxylate, a compound similar to Ethyl 4-methylcyclohexanecarboxylate, has been synthesized and identified as a potent attractant for the Mediterranean fruit fly. This showcases the compound's potential use in pest management and ecological studies (Raw & Jang, 2000).

Polymer Chemistry

- In the field of polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 4-methylcyclohexanecarboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process, conducted in an aqueous medium with cyclodextrine, demonstrates the versatility of Ethyl 4-methylcyclohexanecarboxylate derivatives in polymer synthesis (Pang, Ritter, & Tabatabai, 2003).

Biological Activity

- Derivatives of Ethyl 4-methylcyclohexanecarboxylate, such as 4-aminomethylcyclohexanecarboxylic acid, have been synthesized and explored for their biological activities, particularly as antiplasmin drugs. This indicates the potential medicinal applications of Ethyl 4-methylcyclohexanecarboxylate derivatives (Isoda, 1979).

Medicinal Chemistry

- Ethyl 2-methyl-2,3-butadienoate, structurally related to Ethyl 4-methylcyclohexanecarboxylate, has been used in medicinal chemistry for the synthesis of highly functionalized tetrahydropyridines. These compounds, synthesized through a phosphine-catalyzed annulation process, have potential applications in drug development and pharmaceutical research (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

- Flammable : Ethyl 4-methylcyclohexanecarboxylate is flammable; handle with care.

- Irritant : May cause skin or eye irritation.

- Toxicity : Low acute toxicity, but avoid ingestion or inhalation.

- Environmental Impact : Dispose of properly; avoid contamination of water sources.

Zukünftige Richtungen

Research on Ethyl 4-methylcyclohexanecarboxylate could focus on:

- Biodegradability : Assess its environmental impact.

- Synthetic Modifications : Explore derivatives with enhanced properties.

- Applications : Investigate novel uses beyond fragrance.

Eigenschaften

IUPAC Name |

ethyl 4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXMFQBQKBJYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504304 | |

| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylcyclohexanecarboxylate | |

CAS RN |

7133-31-5 | |

| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)

![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)

![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)